molecular formula C13H12N2O B14233895 1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde CAS No. 630390-33-9

1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B14233895
CAS No.: 630390-33-9
M. Wt: 212.25 g/mol
InChI Key: XUDAMDNINHEXIF-UHFFFAOYSA-N
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Description

1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a pyridinyl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrole derivatives and pyridine aldehydes.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as palladium or copper complexes.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

630390-33-9

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-methyl-5-(2-pyridin-4-ylethenyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C13H12N2O/c1-15-12(4-5-13(15)10-16)3-2-11-6-8-14-9-7-11/h2-10H,1H3

InChI Key

XUDAMDNINHEXIF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C=O)C=CC2=CC=NC=C2

Origin of Product

United States

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